

Spectroscopic Profile of 1-Boc-2-piperidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-2-piperidineacetic acid**

Cat. No.: **B135026**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic building blocks is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1-Boc-2-piperidineacetic acid**, a valuable intermediate in the synthesis of various pharmaceutical compounds.

This document summarizes the available spectroscopic data in clearly structured tables and outlines the general experimental protocols for acquiring such data. A logical workflow for the spectroscopic analysis of this compound is also presented.

Spectroscopic Data

The following tables summarize the reported ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **1-Boc-2-piperidineacetic acid**. It is important to note that the appearance of spectra, particularly ^1H NMR, can be influenced by the solvent used, temperature, and the presence of rotamers due to the hindered rotation around the N-Boc bond.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~4.8 - 4.9	br s	1H	-COOH	Broad singlet, exchangeable with D ₂ O
~4.0 - 4.2	m	1H	H-2	
~3.9 - 4.1	m	1H	H-6 (axial)	
~2.8 - 3.0	m	1H	H-6 (equatorial)	
~2.5 - 2.7	m	2H	-CH ₂ -COOH	
~1.2 - 1.8	m	6H	H-3, H-4, H-5	Overlapping methylene protons
1.46	s	9H	-C(CH ₃) ₃ (Boc)	Characteristic singlet for the Boc group

Note: The chemical shifts are approximate and can vary based on experimental conditions. The presence of rotamers may lead to broadened or multiple signals for the piperidine ring protons.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~175 - 178	-COOH
~155 - 156	-C=O (Boc)
~79 - 80	-C(CH ₃) ₃ (Boc)
~52 - 54	C-2
~40 - 42	-CH ₂ -COOH
~39 - 41	C-6
~28.5	-C(CH ₃) ₃ (Boc)
~25 - 27	C-4
~20 - 22	C-3
~19 - 21	C-5

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic acid)
~2975, 2870	Medium	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc carbamate)
~1450, 1365	Medium	C-H bend (Aliphatic)
~1160	Strong	C-O stretch (Boc)

Experimental Protocols

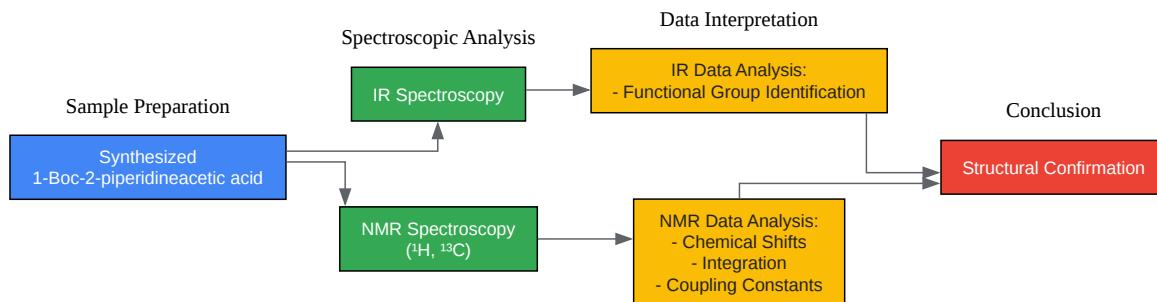
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1-Boc-2-piperidineacetic acid** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD ; 0.5-0.7 mL) in a standard 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a proton-decoupling sequence. A larger number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent signal.


Infrared (IR) Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or methanol), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plate or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Boc-2-piperidineacetic acid**.

[Click to download full resolution via product page](#)

*Workflow for the spectroscopic characterization of **1-Boc-2-piperidineacetic acid**.*

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of **1-Boc-2-piperidineacetic acid**, serving as a valuable resource for professionals in the field of drug discovery and development.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Boc-2-piperidineacetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135026#1-boc-2-piperidineacetic-acid-spectroscopic-data-nmr-ir\]](https://www.benchchem.com/product/b135026#1-boc-2-piperidineacetic-acid-spectroscopic-data-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com